3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane
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Overview
Description
3,3-Dimethyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by its unique structure, which includes an oxane ring fused with an azaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane typically involves the ring-closure of appropriate precursors. One common method includes the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the ring-closure process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the spirocyclic structure act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides, which play a role in pain and inflammation pathways . The compound’s unique spirocyclic structure allows it to fit into the enzyme’s active site, thereby exerting its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
- 7-oxa-1-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its dimethyl substitution enhances its stability and reactivity compared to other similar spirocyclic compounds .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-8(2)7-10-9(8)3-5-11-6-4-9/h10H,3-7H2,1-2H3 |
InChI Key |
IPUVXMZJNRJUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC12CCOCC2)C |
Origin of Product |
United States |
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